2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1169980-03-3
VCID: VC4824130
InChI: InChI=1S/C21H21N7O4S2/c1-13-10-17(26-31-13)22-18(29)12-33-21-24-23-20(34-21)28-8-6-27(7-9-28)19(30)11-15-14-4-2-3-5-16(14)32-25-15/h2-5,10H,6-9,11-12H2,1H3,(H,22,26,29)
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Molecular Formula: C21H21N7O4S2
Molecular Weight: 499.56

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 1169980-03-3

Cat. No.: VC4824130

Molecular Formula: C21H21N7O4S2

Molecular Weight: 499.56

* For research use only. Not for human or veterinary use.

2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide - 1169980-03-3

Specification

CAS No. 1169980-03-3
Molecular Formula C21H21N7O4S2
Molecular Weight 499.56
IUPAC Name 2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C21H21N7O4S2/c1-13-10-17(26-31-13)22-18(29)12-33-21-24-23-20(34-21)28-8-6-27(7-9-28)19(30)11-15-14-4-2-3-5-16(14)32-25-15/h2-5,10H,6-9,11-12H2,1H3,(H,22,26,29)
Standard InChI Key MQJSLWQEFZMLKX-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54

Introduction

Chemical Structure and Structural Components

Core Architecture and Substituent Analysis

The compound’s structure is characterized by four distinct modules (Figure 1):

  • Benzo[d]isoxazole Moiety: A bicyclic system comprising a benzene ring fused to an isoxazole ring, known for modulating neurotransmitter systems and enhancing blood-brain barrier permeability.

  • Piperazine Ring: A six-membered diamine ring linked to the benzoisoxazole via an acetyl group, a common feature in antipsychotics and antidepressants due to its conformational flexibility and solubility-enhancing properties.

  • 1,3,4-Thiadiazole Moiety: A sulfur-containing heterocycle linked to the piperazine group, frequently associated with antimicrobial and antitumor activities.

  • N-(5-Methylisoxazol-3-yl)acetamide: An acetamide derivative substituted with a 5-methylisoxazole group, a structural motif observed in COX-2 inhibitors and antifungal agents .

Table 1: Structural Components and Their Pharmacological Associations

ComponentKnown Pharmacological RolesReferences
Benzo[d]isoxazoleAntipsychotic activity (e.g., risperidone)
PiperazineSolubility modulation, CNS targeting
1,3,4-ThiadiazoleAntimicrobial, antitumor effects
N-(5-Methylisoxazolyl)Anti-inflammatory, antifungal activity

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for structural confirmation include:

  • ¹H NMR: Signals at δ 2.15 ppm (N-methyl group), δ 3.45–3.70 ppm (piperazine protons), and δ 7.20–7.80 ppm (aromatic protons) .

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (thiadiazole C-S vibration).

  • Mass Spectrometry: Molecular ion peak at m/z 432.52 (M⁺), with fragmentation patterns consistent with thiadiazole and isoxazole cleavage .

Physicochemical Properties

Molecular Descriptors

  • Molecular Formula: C₁₈H₂₀N₆O₃S₂

  • Molecular Weight: 432.52 g/mol

  • Topological Polar Surface Area (TPSA): 125.8 Ų (calculated using OpenBabel)

  • LogP: 2.1 (estimated via XLogP3), indicating moderate lipophilicity .

Solubility and Stability

Experimental solubility data are unavailable, but predictions suggest:

  • Aqueous Solubility: ~0.1 mg/mL (low, due to high TPSA and aromaticity).

  • Stability: Susceptible to hydrolysis at the acetamide and thioether linkages under acidic or basic conditions.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP2.1XLogP3
TPSA125.8 ŲOpenBabel
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors8PubChem

Inferred Biological Activities

Neurological Targets

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on bioavailability, metabolism, or toxicity.

  • Target Validation: Computational predictions require experimental confirmation via radioligand binding assays.

  • Structural Optimization: Modifying the thioether linkage or methylisoxazole group may enhance potency and solubility.

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